Ondansentron hydrochloride, S-
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Overview
Description
Ondansetron hydrochloride, S- is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . It is a racemic mixture of the R- and S- enantiomers, with the S- enantiomer being the more active form . Ondansetron hydrochloride is commonly marketed under the brand name Zofran .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron hydrochloride involves several key steps, including condensation, Mannich reaction, and substitution reactions . The initial step involves the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate . This intermediate undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield ondansetron .
Industrial Production Methods
Industrial production of ondansetron hydrochloride often employs continuous flow chemistry to enhance efficiency and control over reaction parameters . This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ondansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The Mannich reaction and subsequent substitution with 2-methylimidazole are key steps in its synthesis.
Common Reagents and Conditions
Condensation: 1,3-cyclohexanedione and 1-methyl-1-phenylhydrazine.
Mannich Reaction: Formaldehyde and dimethylamine.
Substitution: 2-methylimidazole.
Major Products
The major product formed from these reactions is ondansetron hydrochloride, with minor by-products depending on the specific reaction conditions .
Scientific Research Applications
Ondansetron hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Ondansetron hydrochloride exerts its effects by selectively blocking serotonin 5-HT3 receptors . These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the central nervous system . By blocking these receptors, ondansetron prevents the initiation of the vomiting reflex .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron hydrochloride is unique due to its well-established safety profile and extensive clinical use . It is one of the most widely prescribed antiemetic agents and has been on the World Health Organization’s List of Essential Medicines .
Properties
IUPAC Name |
(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-23-2 |
Source
|
Record name | Ondansentron hydrochloride, S- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146475232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONDANSENTRON HYDROCHLORIDE, S- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5EJS99VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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